N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A sulfonamide group (-SO₂NH₂) at position 5 of the benzofuran ring, a common pharmacophore in enzyme inhibitors.
- A 2-(thiophen-3-yl)ethyl side chain substituted with a 1H-pyrazole ring, enhancing electronic diversity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,15-2-3-17-13(10-15)4-8-23-17)19-11-16(14-5-9-24-12-14)20-7-1-6-18-20/h1-3,5-7,9-10,12,16,19H,4,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNOXIPADUGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.4 g/mol. Its structure consists of a benzofuran moiety linked to a pyrazole and thiophene group, which are known for their significant biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation . The incorporation of the benzofuran sulfonamide structure may enhance these effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been highlighted in studies where similar sulfonamide derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The presence of the pyrazole moiety has been associated with antimicrobial properties. Studies have reported that pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Sulfonamides are known to inhibit various enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Wu et al. (1999) | Demonstrated that similar sulfonamide derivatives can act as endothelin receptor-A inhibitors, which attenuates pulmonary vascular hypertension. |
| Tilton et al. (2000) | Found that certain benzofuran sulfonamides reduced cardiac hypertrophy in rat models. |
| Schwartz et al. (1995) | Identified carbonic anhydrase inhibition by sulfonamide derivatives, suggesting potential applications in cardiovascular diseases. |
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following compounds share key structural elements (sulfonamide, pyrazole, or thiophene moieties) and are compared in Table 1:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound uniquely combines benzofuran and thiophen-3-yl groups, differentiating it from analogs with benzoxazole () or benzothiazole () cores.
- Compound 14 () shares the pyrazole-sulfonamide motif but lacks the thiophene and dihydrobenzofuran units, resulting in lower molecular weight (391.25 vs. 384.47 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
